molecular formula C15H16N8O4 B4298864 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-carbamoylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-carbamoylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B4298864
M. Wt: 372.34 g/mol
InChI Key: KXCYUMKJJWPKSA-UHFFFAOYSA-N
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Description

Ethyl 5-({[4-(aminocarbonyl)phenyl]amino}methyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a triazole ring, an oxadiazole ring, and an aminocarbonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-carbamoylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the triazole and oxadiazole rings, followed by their coupling with the aminocarbonyl phenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-({[4-(aminocarbonyl)phenyl]amino}methyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Ethyl 5-({[4-(aminocarbonyl)phenyl]amino}methyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-carbamoylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-({[4-(aminocarbonyl)phenyl]amino}methyl)-1H-1,2,3-triazole-4-carboxylate: Lacks the oxadiazole ring, which may result in different biological activities.

    Ethyl 5-({[4-(aminocarbonyl)phenyl]amino}methyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

The uniqueness of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-carbamoylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-carbamoylanilino)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O4/c1-2-26-15(25)11-10(23(22-19-11)14-12(16)20-27-21-14)7-18-9-5-3-8(4-6-9)13(17)24/h3-6,18H,2,7H2,1H3,(H2,16,20)(H2,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCYUMKJJWPKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CNC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-carbamoylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-carbamoylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-carbamoylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-carbamoylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-carbamoylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-carbamoylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate

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